[Lys5,MeLeu9,Nle10]-NKA(4-10)
Overview
Description
Scientific Research Applications
1. Radioligand Development and Characterization [Lys5,MeLeu9,Nle10]-NKA(4-10) has been utilized in the development of selective radioligands for the tachykinin NK2 receptor. Studies have shown that this peptide, when iodinated, binds specifically to NK2 receptors, as evidenced in rat gastric fundus and other tissues (Burcher, Badgery-Parker, Zeng, & Lavielle, 1993) (Badgery-Parker, Zeng, Lavielle, & Burcher, 1993).
2. Treatment of Neurogenic Bladder Dysfunction An oral disintegrating tablet (ODT) formulation of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been developed for treating neurogenic bladder dysfunction. This formulation showed promise in in vivo efficacy studies using a rat acute spinal cord injury model (Bae, Johnston, Chaiittianan, Sutthanut, Jay, & Marson, 2018).
3. Investigation in Human Urinary Bladder Studies have characterized the tachykinin NK2 receptors in the human urinary bladder using [Lys5,MeLeu9,Nle10]-NKA(4-10). The peptide showed its utility in demonstrating the involvement of NK2 receptors in detrusor muscle contractility (Zeng, Moore, & Burcher, 1995).
4. Prokinetic Effects in Minipigs The neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) was evaluated for its prokinetic effects on bladder and colorectal function in minipigs. The study indicated its potential in regulating these functions via NK2 receptors (Rupniak, Katofiasc, Marson, Ricca, Thor, & Burgard, 2019).
5. Induction of Neurokinin Receptor-Mediated Responses Research has shown that [Lys5,MeLeu9,Nle10]-NKA(4–10) can induce neurokinin 2 receptor-mediated urination and defecation, as well as neurokinin 1 receptor-mediated flushing in rats. This highlights its role in neurokinin receptor subtype-specific physiological responses (Cook, Piatt, & Marson, 2022).
6. Tachykinin Receptor Research The peptide has been used to investigate the structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor, providing insights into amino acid residues important for receptor efficacy, potency, and affinity (Warner, Miller, & Burcher, 2002).
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMQAYBIOYAKI-HLYNNXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Lys5,MeLeu9,Nle10]-NKA(4-10) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.